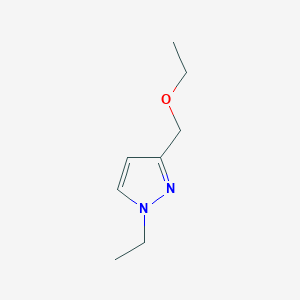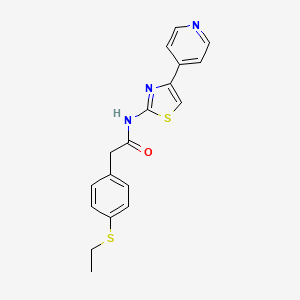
3-(ethoxymethyl)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ethoxymethyl)-1-ethyl-1H-pyrazole (EMEP) is a pyrazole derivative that has gained significant attention in scientific research due to its potential as a drug candidate. EMEP has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole is not fully understood. However, it has been proposed that 3-(ethoxymethyl)-1-ethyl-1H-pyrazole exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to modulate the activity of ion channels, such as the TRPV1 channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to possess various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. Additionally, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to decrease the levels of prostaglandins, which are involved in pain and fever. 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has also been shown to decrease the activity of the TRPV1 channel, which is involved in pain sensation.
Advantages and Limitations for Lab Experiments
One advantage of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole is its potential as a drug candidate for the treatment of inflammation, pain, and fever. Additionally, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to possess low toxicity in animal studies. However, one limitation of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole. One potential direction is to investigate the potential of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole as a drug candidate for the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole. Another potential direction is to investigate the potential of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole as a drug candidate for the treatment of other diseases, such as cancer and neurodegenerative diseases.
In conclusion, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole is a pyrazole derivative that has gained significant attention in scientific research due to its potential as a drug candidate. 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The synthesis of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole can be achieved in several ways, and its mechanism of action is not fully understood. 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has several advantages and limitations for lab experiments, and there are several future directions for the study of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole.
Synthesis Methods
The synthesis of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole can be achieved in several ways, including the reaction of ethylhydrazine with 3-(chloromethyl)-1-ethyl-1H-pyrazole, followed by the reaction of the resulting intermediate with sodium ethoxide. Another method involves the reaction of ethylhydrazine with 3-(bromomethyl)-1-ethyl-1H-pyrazole, followed by the reaction of the intermediate with sodium ethoxide.
Scientific Research Applications
3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been studied for its potential use in various diseases, including inflammation, pain, and fever. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to possess antipyretic effects in animal models of fever.
properties
IUPAC Name |
3-(ethoxymethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-10-6-5-8(9-10)7-11-4-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMNBZGRVNIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2609896.png)
![(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone](/img/structure/B2609898.png)




![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2609906.png)

![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)
![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)



![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)